Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the reaction of 5-chloro-2-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under inert atmosphere conditions, usually at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-iodobenzoic acid, bis(pinacolato)diboron
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C)
The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product by esterification with methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), inert atmosphere, elevated temperature.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), aqueous conditions.
Substitution: Nucleophiles such as amines or thiols, solvent (e.g., DMF), room temperature to moderate heating.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Benzoates: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:
Transmetalation: Transfer of the aryl group from the boronic ester to the palladium catalyst.
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chlorine substituent and the ester group.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the aromatic ring and ester group, used in hydroboration reactions.
The uniqueness of this compound lies in its specific functional groups, which make it highly versatile for various synthetic applications.
Properties
IUPAC Name |
methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQHAEYLCILHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866625-02-7 | |
Record name | methyl 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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